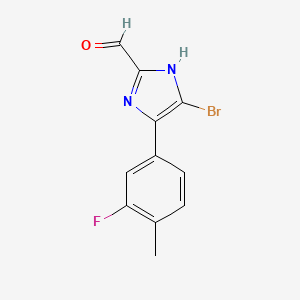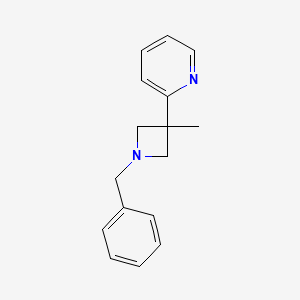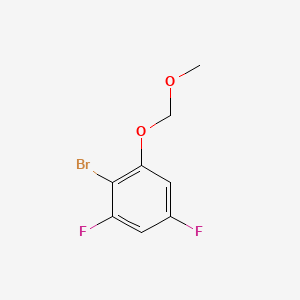
3-(3-Fluorophenyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and organic synthesis. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable scaffold in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)piperidine-2,6-dione typically involves the Michael addition of acetates and acrylamides, promoted by potassium tert-butoxide. This is followed by intramolecular nucleophilic substitution processes . The reaction can be performed under solvent-free conditions, which is advantageous for green chemistry practices.
Industrial Production Methods: For industrial-scale production, the synthesis can be scaled up using the same methodology, ensuring high yields and functional group tolerance. The process involves the use of readily available starting materials and can be performed under mild conditions, making it cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Fluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3-(3-Fluorophenyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key scaffold in the design of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is employed in the synthesis of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various signaling pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
- 3-(4-Amino-3-fluorophenyl)piperidine-2,6-dione
- 4-(4-Fluorophenyl)piperidine-2,6-dione
- 2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride
Uniqueness: 3-(3-Fluorophenyl)piperidine-2,6-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 3-position of the phenyl ring enhances its stability and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H10FNO2 |
|---|---|
Poids moléculaire |
207.20 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H10FNO2/c12-8-3-1-2-7(6-8)9-4-5-10(14)13-11(9)15/h1-3,6,9H,4-5H2,(H,13,14,15) |
Clé InChI |
CKVIYDGNRSMCNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)

![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)








![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)

